exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
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Overview
Description
exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride: is a complex organic compound that belongs to the class of bicyclic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cycloaddition Reactions: Formation of the bicyclic core through Diels-Alder reactions.
Functional Group Transformations: Introduction of the benzylamido and nitro groups through nucleophilic substitution or electrophilic aromatic substitution.
Anhydride Formation: Conversion of carboxylic acids to anhydrides using dehydrating agents like acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Chromatography, crystallization, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzylamido or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield the corresponding amine, while oxidation may produce nitroso or nitro derivatives.
Scientific Research Applications
exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participation in biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride include other bicyclic anhydrides with different substituents. Examples include:
- exo-cis-(+/-)-1-(Amino-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
- exo-cis-(+/-)-1-(Benzylamido-methyl-2-hydroxy)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their spatial arrangement, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c19-13(8-3-1-2-4-9(8)18(22)23)17-7-16-6-5-10(25-16)11-12(16)15(21)24-14(11)20/h1-6,10-12H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKFNVPVBWUVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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